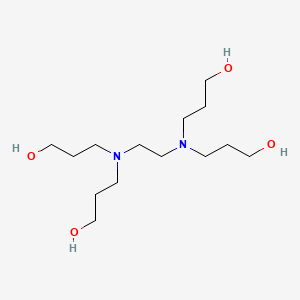

3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol)

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) typically involves the reaction of ethylenediamine with 1,2-propanediol under controlled conditions . The reaction is carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to achieve the desired purity .

Analyse Chemischer Reaktionen

3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) involves the formation of stable complexes with metal ions. The compound has multiple hydroxyl and amine groups that can coordinate with metal ions, forming a stable chelate complex . This chelation process prevents the metal ions from participating in unwanted side reactions and enhances the stability of the system .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) include:

Ethylenediaminetetraacetic acid (EDTA): EDTA is a widely used chelating agent with similar properties but different structural features.

Nitrilotriacetic acid (NTA): NTA is another chelating agent with a similar ability to form stable complexes with metal ions.

The uniqueness of 3,3’,3’‘,3’‘’-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) lies in its specific structural arrangement, which provides distinct chelating properties and reactivity compared to other chelating agents .

Biologische Aktivität

3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) is a complex organic compound known for its potential biological activities. This compound, which is also referred to as N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, is characterized by its multiple hydroxyl groups and nitrogen atoms that contribute to its biological interactions. Understanding its biological activity is crucial for applications in pharmaceuticals, biochemistry, and materials science.

- Molecular Formula : C14H32N2O4

- Molecular Weight : 292.42 g/mol

- CAS Number : 5261-23-4

- Solubility : Very soluble in water (275 mg/ml at ambient temperature) .

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. Its structure allows it to function as a chelating agent, potentially binding metal ions and influencing enzymatic activities. The presence of hydroxyl groups enhances its solubility and reactivity with biomolecules.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxyl groups in 3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative stress .

Antimicrobial Properties

Studies have shown that related compounds demonstrate antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways. Further investigation is needed to confirm the specific antimicrobial efficacy of this compound.

Chelating Properties

As a chelating agent, this compound can form stable complexes with metal ions. This property is particularly useful in biomedical applications where metal ion regulation is critical, such as in the treatment of heavy metal poisoning or in drug delivery systems .

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant capacity of similar compounds, it was found that the presence of multiple hydroxyl groups significantly enhanced the ability to scavenge free radicals. The results indicated a dose-dependent response where higher concentrations of the compound led to increased antioxidant activity .

Case Study 2: Antimicrobial Activity Assessment

A comparative study evaluated the antimicrobial effects of various chelators on Gram-positive and Gram-negative bacteria. Compounds structurally similar to 3,3',3'',3'''-(Ethane-1,2-diylbis(azanetriyl))tetrakis(propan-1-ol) showed promising results against Staphylococcus aureus and Escherichia coli, suggesting potential for further development as an antimicrobial agent .

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

3-[2-[bis(3-hydroxypropyl)amino]ethyl-(3-hydroxypropyl)amino]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H32N2O4/c17-11-1-5-15(6-2-12-18)9-10-16(7-3-13-19)8-4-14-20/h17-20H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAJHYSVXOYBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCCO)CCN(CCCO)CCCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20318290 | |

| Record name | 3,3',3'',3'''-(1,2-Ethanediyldinitrilo)tetrakis[1-propanol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5261-23-4 | |

| Record name | 5261-23-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3',3'',3'''-(1,2-Ethanediyldinitrilo)tetrakis[1-propanol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20318290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.